molecular formula C27H26N2O4S2 B2450919 N2-(2-ethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine CAS No. 1115562-70-3

N2-(2-ethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine

Cat. No.: B2450919
CAS No.: 1115562-70-3
M. Wt: 506.64
InChI Key: GGRHTJJDMRVATN-UHFFFAOYSA-N
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Description

N2-(2-ethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a complex organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-ethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine typically involves multi-step organic reactions. One common approach is to start with the thiophene core and introduce the amino and tosyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(2-ethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The amino and tosyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, N2-(2-ethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desirable properties.

Biology

The compound’s biological applications include its use as a probe in biochemical assays and as a potential therapeutic agent. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential pharmacological activities. Studies have shown that thiophene derivatives can exhibit anti-inflammatory, antimicrobial, and anticancer properties, making them promising candidates for new drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and electrical properties.

Mechanism of Action

The mechanism of action of N2-(2-ethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with carboxylic acid functionality.

    2-Aminothiophene: A basic thiophene derivative with an amino group.

    4-Methylthiophene-2-carboxamide: A thiophene derivative with a carboxamide group.

Uniqueness

N2-(2-ethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is unique due to its complex structure, which includes multiple functional groups that confer distinct chemical and biological properties. This complexity allows for a wide range of applications and makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[3-amino-5-(2-ethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4S2/c1-4-18-8-5-6-11-22(18)29-27-26(35(31,32)21-14-12-17(2)13-15-21)23(28)25(34-27)24(30)19-9-7-10-20(16-19)33-3/h5-16,29H,4,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRHTJJDMRVATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=C(C(=C(S2)C(=O)C3=CC(=CC=C3)OC)N)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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